N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have shown a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal activities .
Mode of Action
Compounds containing a 1,2,4-oxadiazole skeleton are known to interact with various biological targets, leading to their broad spectrum of activities .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment of age-related diseases, antimicrobials, and novel class of peroxisome proliferator-activated receptor αr/δ (pparα/δ) dual agonists .
Result of Action
1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds using common oxidizing agents.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxybenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced oxadiazole compounds, and substituted phenoxybenzamides .
Scientific Research Applications
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Agricultural Science: The compound exhibits broad-spectrum biological activities, making it a candidate for developing new pesticides and herbicides.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
- N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
Uniqueness
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide is unique due to its specific combination of the oxadiazole ring and phenoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide is a compound that incorporates the oxadiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects, supported by recent research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula C17H16N4O3 and its structural configuration that features a phenoxy group and an oxadiazole ring. The oxadiazole ring is known for enhancing the pharmacokinetic properties of compounds due to its ability to interact favorably with biomacromolecules through hydrogen bonding.
Antibacterial Activity
Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Oxadiazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 7.9 µg/mL |
Compound B | Escherichia coli | 15.0 µg/mL |
This compound | Not yet tested | Pending |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Case Study:
A study conducted by Alam et al. (2022) synthesized several 1,2,4-oxadiazole derivatives and evaluated their anti-inflammatory activity. Among these compounds, specific derivatives showed significant inhibition of nitric oxide production in macrophages.
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Compounds containing the oxadiazole moiety have been reported to exhibit cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
N-(3-Methyl) | MCF-7 (breast cancer) | 24.74 |
N-(3-Methyl) | HCT116 (colon cancer) | 19.50 |
This compound | Not yet tested | Pending |
In a comparative study, compounds similar to this compound showed IC50 values significantly lower than standard chemotherapy agents like Doxorubicin and Tamoxifen.
Structure–Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is closely related to their structural features. Modifications in the substituents on the oxadiazole ring and the phenoxy group can influence their potency and selectivity against various biological targets.
Key Findings:
- Substituent Positioning: The position of substituents on the benzene ring affects the interaction with target proteins.
- Hydrophobicity: Increased hydrophobicity generally enhances membrane permeability and bioavailability.
- Functional Groups: The presence of electron-withdrawing groups can enhance biological activity by stabilizing reactive intermediates.
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12-19-16(23-20-12)11-18-17(21)14-9-5-6-10-15(14)22-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTSBGJOBGAKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.